molecular formula C11H21NO4 B592183 tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate CAS No. 1174020-52-0

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B592183
CAS No.: 1174020-52-0
M. Wt: 231.292
InChI Key: WBAQNCJUTMXJTK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: is a chemical compound that belongs to the class of oxazepanes Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate group attached to the oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 4-aminobutanoate with formaldehyde and an acid catalyst to form the oxazepane ring. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 60-80°C) to facilitate the cyclization.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Solvent: Solvents like methanol or ethanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The oxazepane ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of tert-Butyl 2-(carboxymethyl)-1,4-oxazepane-4-carboxylate.

    Reduction: Formation of tert-Butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate.

    Substitution: Formation of various substituted oxazepane derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Comparison with Similar Compounds

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxamide: Similar structure but with an amide group instead of a carboxylate group.

    This compound: Similar structure but with different substituents on the oxazepane ring.

Uniqueness: The presence of the tert-butyl group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAQNCJUTMXJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20712335
Record name tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174020-52-0
Record name tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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